molecular formula C18H12FN5O B4292982 6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4292982
M. Wt: 333.3 g/mol
InChI Key: JEJVOQGCHMBMMF-UHFFFAOYSA-N
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Description

6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a fluorophenyl group, and a pyridinyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst . This method is efficient, economical, and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Scientific Research Applications

6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE stands out due to its unique combination of a fluorophenyl group and a pyridinyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-amino-3-(4-fluorophenyl)-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-12-5-3-10(4-6-12)16-15-14(11-2-1-7-22-9-11)13(8-20)17(21)25-18(15)24-23-16/h1-7,9,14H,21H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJVOQGCHMBMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
6-AMINO-3-(4-FLUOROPHENYL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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